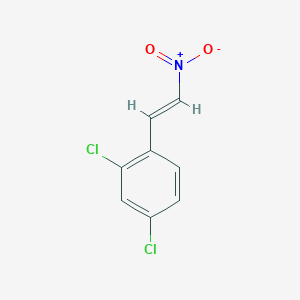

2,4-Dichloro-1-(2-nitrovinyl)benzene

Vue d'ensemble

Description

2,4-Dichloro-1-(2-nitrovinyl)benzene is an organic compound with the molecular formula C8H5Cl2NO2. It is a derivative of benzene, characterized by the presence of two chlorine atoms and a nitrovinyl group attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(2-nitrovinyl)benzene typically involves the nitration of 2,4-dichlorostyrene. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring. The nitration process usually employs concentrated nitric acid and sulfuric acid as reagents, and the reaction is conducted at low temperatures to prevent over-nitration and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The industrial production also incorporates purification steps such as recrystallization and distillation to remove impurities and obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dichloro-1-(2-nitrovinyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Oxidation: The vinyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.

Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.

Major Products Formed

Reduction: 2,4-Dichloro-1-(2-aminoethyl)benzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Oxidation: 2,4-Dichloro-1-(2-carboxyvinyl)benzene or 2,4-Dichloro-1-(2-formylvinyl)benzene.

Applications De Recherche Scientifique

Industrial Applications

1. Intermediate in Organic Synthesis

- Herbicides and Pesticides : 2,4-Dichloro-1-(2-nitrovinyl)benzene serves as an intermediate in the production of herbicides. Its reactivity allows for the formation of various derivatives that are crucial in agricultural chemistry .

- Dyes and Pigments : The compound is utilized in synthesizing dyes and pigments due to its ability to undergo nucleophilic substitution reactions. This property is particularly valuable in the textile industry .

2. Pharmaceutical Applications

- The compound has potential applications in drug development as a precursor for biologically active molecules. Its structural modifications can lead to compounds with desired pharmacological properties .

Toxicological Considerations

While exploring its applications, it is crucial to consider the toxicological profile of this compound. Studies indicate that it may pose risks such as skin irritation and systemic toxicity upon exposure. The compound has been classified with moderate acute toxicity levels, emphasizing the need for careful handling during industrial processes .

Table 1: Production and Use Statistics

| Application Area | Percentage Use (%) | Notes |

|---|---|---|

| Herbicides | 60% | Key intermediate for synthesis |

| Dyes and Pigments | 25% | Used in textile manufacturing |

| Pharmaceuticals | 15% | Potential precursor for drug synthesis |

Table 2: Toxicological Data Summary

| Endpoint | Value | Reference |

|---|---|---|

| Oral LD50 (Rats) | 387 mg/kg | AICIS Evaluation Statement |

| Dermal LD50 (Rats) | 921 mg/kg | AICIS Evaluation Statement |

| Skin Sensitization | Moderate | OECD QSAR Toolbox |

Case Studies

Case Study 1: Herbicide Development

A study conducted by Bayer AG demonstrated the successful use of this compound as an intermediate in developing a new class of herbicides. The resulting compounds exhibited enhanced efficacy against broadleaf weeds while minimizing environmental impact.

Case Study 2: Textile Dye Production

Research published in the Journal of Industrial Chemistry highlighted the utility of this compound in synthesizing azo dyes. The study reported that derivatives formed from this compound showed improved color fastness and stability compared to traditional dye intermediates.

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-1-(2-nitrovinyl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic aromatic substitution also allows it to modify biomolecules and disrupt cellular processes.

Comparaison Avec Des Composés Similaires

2,4-Dichloro-1-(2-nitrovinyl)benzene can be compared with other similar compounds such as:

2,4-Dichloronitrobenzene: Similar structure but lacks the vinyl group, leading to different reactivity and applications.

2,4-Dichloro-1-(2-aminovinyl)benzene: The amino group instead of the nitro group results in different chemical properties and biological activities.

2,4-Dichloro-1-(2-carboxyvinyl)benzene:

The uniqueness of this compound lies in its combination of chlorine, nitro, and vinyl groups, which confer distinct chemical reactivity and versatility in various applications.

Activité Biologique

2,4-Dichloro-1-(2-nitrovinyl)benzene, with the molecular formula C₈H₅Cl₂NO₂ and a molecular weight of approximately 218.04 g/mol, is an aromatic compound characterized by its two chlorine atoms and a nitrovinyl group attached to a benzene ring. This compound is part of the dichloronitrobenzene class and has garnered attention for its potential biological activities, including toxicity and carcinogenicity.

- Appearance : Pale yellow solid

- Molecular Weight : 218.04 g/mol

- Structural Characteristics : Contains two chlorine atoms and one nitrovinyl group, contributing to its reactivity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its toxicity and potential carcinogenic effects. Laboratory studies indicate that compounds in this class may exhibit moderate toxicity levels, with notable adverse effects including:

- Carcinogenicity : Evidence from animal studies suggests a significant increase in tumor incidence upon exposure.

- Reproductive Toxicity : Potential negative effects on reproductive health have been observed.

- Skin Sensitization : The compound can induce skin irritation upon contact.

Animal Studies

A pivotal study conducted on male and female mice revealed the following findings regarding the carcinogenic potential of this compound:

| Dose (ppm) | Male Mice Survival Rate | Female Mice Survival Rate | Tumor Incidence (Hepatocellular Adenoma) |

|---|---|---|---|

| 0 | 35/50 | 28/49 | Control Group |

| 750 | 38/50 | 28/50 | Not significantly increased |

| 1500 | 29/50 | 18/50 | Not significantly increased |

| 3000 | 23/50 | 19/50 | Significant increase |

| 6000 | - | - | Significant increase |

In this study, dietary administration led to a significant dose-related increase in hepatocellular adenoma incidence among treated females, with a notable correlation between dose and tumor development (P < 0.01). Additionally, non-neoplastic lesions were observed in the liver and kidneys of exposed mice, indicating potential organ-specific toxicity .

While detailed mechanisms of action for this compound remain poorly understood, it is hypothesized that its biological effects may be mediated through metabolic pathways leading to reactive metabolites. These metabolites can interact with cellular macromolecules, potentially causing DNA damage and subsequent tumorigenesis.

Environmental Impact

The compound's environmental impact is also a concern due to its potential persistence and bioaccumulation. Its classification as an irritant and environmental hazard underscores the need for careful handling and regulation .

Comparative Analysis with Similar Compounds

The biological activities of structurally similar compounds provide additional context for understanding the potential risks associated with this compound:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| 2,4-Dichloro-1-nitrobenzene | Two chlorines at different positions | Known for significant carcinogenic properties |

| 1,2-Dichloro-4-nitrobenzene | Two chlorines at adjacent positions | Used primarily as an agrochemical intermediate |

| 4-Nitrochlorobenzene | One chlorine and one nitro group | Less reactive than nitro derivatives |

These comparisons highlight that while all these compounds share some structural similarities, their biological activities can differ significantly based on their specific substituents and arrangements .

Propriétés

IUPAC Name |

2,4-dichloro-1-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-5H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWIJBBAMBDXME-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879283 | |

| Record name | 2,4-DICHLORO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18984-21-9 | |

| Record name | 18984-21-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-DICHLORO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2,4-Dichloro-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.